N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide
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Overview
Description
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.207 g/mol. This compound is known for its unique structure, which includes an isoindole ring system with a hydroxy group and a carboximidamide functional group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide typically involves the reaction of isoindole derivatives with hydroxylamine and other reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Isoindole derivatives, hydroxylamine, and other necessary reagents.
Reaction Conditions: Controlled temperature and pH, often under inert atmosphere to prevent unwanted side reactions.
Purification: The product is usually purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form different products.
Reduction: The carboximidamide group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1,3-dihydroisoindole-2-carboxylic acid, while reduction could produce N’-hydroxy-1,3-dihydroisoindole-2-carboxamide.
Scientific Research Applications
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2,3-dihydro-1H-isoindole-2-carboximidamide: A closely related compound with similar structural features.
N’-hydroxy-1,3-dihydroisoindole-2-carboxamide: Another related compound with a different functional group.
Uniqueness
N’-hydroxy-1,3-dihydroisoindole-2-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide |
InChI |
InChI=1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,13H,5-6H2,(H2,10,11) |
InChI Key |
GBORWTXUMRUUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=NO)N |
Origin of Product |
United States |
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